![molecular formula C10H11N5O2S B13850817 N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13850817.png)
N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide: is a chemical compound with the molecular formula C10H11N5O2S and a molecular weight of 265.29 g/mol . This compound is part of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the azido group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.
Attachment of the propionamide moiety: This step involves the reaction of the intermediate with propionyl chloride or propionic anhydride under suitable conditions.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Sodium azide (NaN3) is commonly used for introducing the azido group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amines or other substituted derivatives.
Applications De Recherche Scientifique
N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural features.
Chemical Biology: It serves as a probe in bioorthogonal chemistry for labeling and tracking biomolecules.
Material Science: The compound is explored for its potential use in developing novel materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal labeling and tracking of biomolecules. Additionally, the benzo[d]thiazole core can interact with various enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(7-Oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
Uniqueness
N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide is unique due to the presence of the azido group, which imparts distinct reactivity and applications in bioorthogonal chemistry. This differentiates it from other benzo[d]thiazole derivatives that may lack this functional group.
Propriétés
Formule moléculaire |
C10H11N5O2S |
|---|---|
Poids moléculaire |
265.29 g/mol |
Nom IUPAC |
N-(6-azido-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H11N5O2S/c1-2-7(16)13-10-12-6-4-3-5(14-15-11)8(17)9(6)18-10/h5H,2-4H2,1H3,(H,12,13,16) |
Clé InChI |
DRZAUDDDIIRFKN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=NC2=C(S1)C(=O)C(CC2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


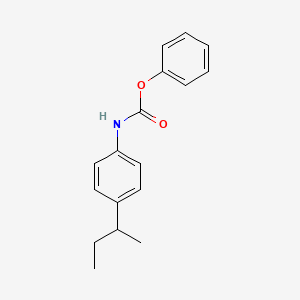
![1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one](/img/structure/B13850749.png)
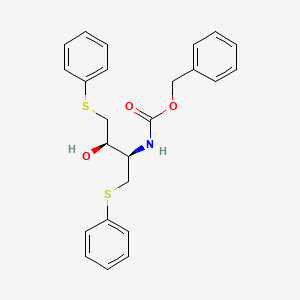
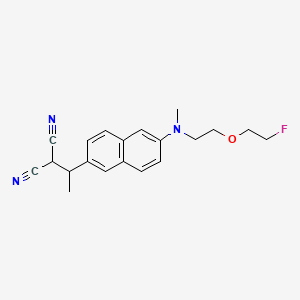
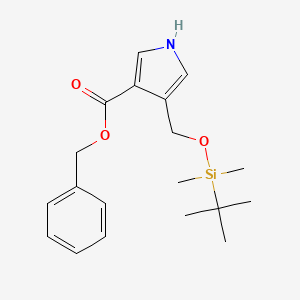
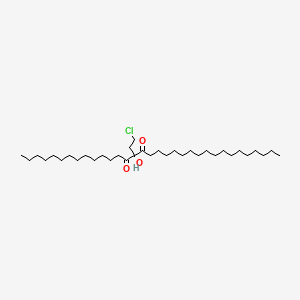
![(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol;dihydrochloride](/img/structure/B13850796.png)

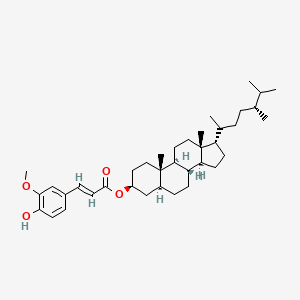

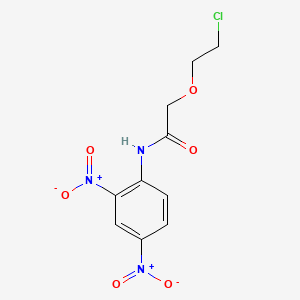
![P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)

